molecular formula C20H41NO B12554176 Propanamide, N,N-dioctyl-2-methyl- CAS No. 177158-16-6

Propanamide, N,N-dioctyl-2-methyl-

Cat. No.: B12554176
CAS No.: 177158-16-6
M. Wt: 311.5 g/mol
InChI Key: BJAXAJXLQZSAMF-UHFFFAOYSA-N
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Description

Propanamide, N,N-dioctyl-2-methyl- is a tertiary amide derivative characterized by two octyl groups attached to the nitrogen atom and a methyl group at the 2-position of the propanamide backbone. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., N,N-dibenzyl-2-methylpropanamide , N-(2-hydroxyethyl)-2,2-dimethylpropanamide ) suggest that its properties are influenced by the bulky, hydrophobic dioctyl substituents. Such substituents likely confer high molecular weight (>350 g/mol) and lipophilicity, making it suitable for applications requiring non-polar solvents or surfactants.

Properties

CAS No.

177158-16-6

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

2-methyl-N,N-dioctylpropanamide

InChI

InChI=1S/C20H41NO/c1-5-7-9-11-13-15-17-21(20(22)19(3)4)18-16-14-12-10-8-6-2/h19H,5-18H2,1-4H3

InChI Key

BJAXAJXLQZSAMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Propanamide, N,N-dioctyl-2-methyl- can be achieved through various methods. One common approach involves the reaction of 2-methylpropanoyl chloride with dioctylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and consistency. The choice of solvents, catalysts, and reaction conditions can be fine-tuned to maximize yield and minimize waste.

Chemical Reactions Analysis

Propanamide, N,N-dioctyl-2-methyl- undergoes various chemical reactions typical of amides. These reactions include:

    Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine. For example, hydrolysis with hydrochloric acid would produce 2-methylpropanoic acid and dioctylamine.

    Reduction: Amides can be reduced to amines using reagents such as lithium aluminum hydride (LiAlH4). This reaction would convert Propanamide, N,N-dioctyl-2-methyl- to the corresponding amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile. This can be achieved using reagents like alkyl halides under appropriate conditions.

Scientific Research Applications

Propanamide, N,N-dioctyl-2-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound’s long alkyl chains can interact with biological membranes, making it useful in studies related to membrane dynamics and protein-lipid interactions.

    Medicine: Research into its potential pharmacological properties is ongoing. Its structure suggests it could interact with specific biological targets, leading to the development of new therapeutic agents.

    Industry: Propanamide, N,N-dioctyl-2-methyl- is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Propanamide, N,N-dioctyl-2-methyl- depends on its specific application. In biological systems, its long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and protein function. The amide group can form hydrogen bonds with biological molecules, influencing their structure and activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N,N-dioctyl-2-methylpropanamide with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
N,N-Dioctyl-2-methylpropanamide* N,N-dioctyl, 2-methyl C19H39NO ~297.5 N/A High hydrophobicity; surfactant potential
N,N-Dibenzyl-2-methylpropanamide N,N-dibenzyl, 2-methyl C19H21NO 283.38 6284-09-9 Organic synthesis intermediates
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide N-(2-hydroxyethyl), 2,2-dimethyl C7H15NO2 145.20 36556-72-6 Hydrophilic; drug delivery excipient
N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide N,N-diphenyl, N'-hydroxy, 2-methyl C16H17N2O3 297.32 65050-91-1 Chelating agent; hydroxamate activity

*Hypothetical data inferred from analogs.

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